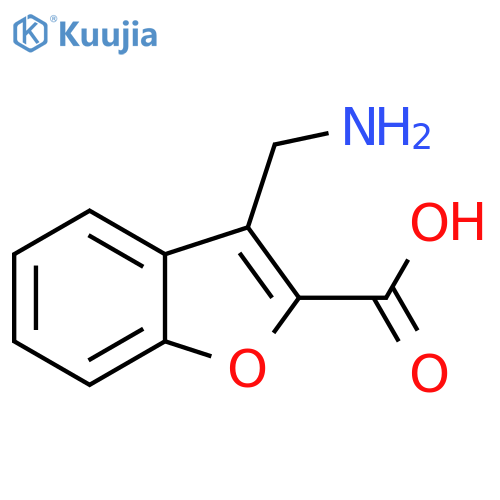

Cas no 1540832-33-4 (3-(aminomethyl)-1-benzofuran-2-carboxylic acid)

1540832-33-4 structure

商品名:3-(aminomethyl)-1-benzofuran-2-carboxylic acid

CAS番号:1540832-33-4

MF:C10H9NO3

メガワット:191.183362722397

MDL:MFCD26670899

CID:5244459

PubChem ID:82603728

3-(aminomethyl)-1-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 3-(aminomethyl)-

- 3-(aminomethyl)-1-benzofuran-2-carboxylic acid

-

- MDL: MFCD26670899

- インチ: 1S/C10H9NO3/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H,12,13)

- InChIKey: DCYDHXWOKVNWDH-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC=C2C(CN)=C1C(O)=O

3-(aminomethyl)-1-benzofuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261276-0.1g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 0.1g |

$317.0 | 2024-06-18 | |

| Enamine | EN300-261276-0.25g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 0.25g |

$452.0 | 2024-06-18 | |

| Enamine | EN300-261276-0.5g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 0.5g |

$713.0 | 2024-06-18 | |

| Ambeed | A1083375-1g |

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 1g |

$655.0 | 2024-04-23 | |

| Enamine | EN300-261276-5g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 5g |

$2650.0 | 2023-09-14 | ||

| Enamine | EN300-261276-2.5g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 2.5g |

$1791.0 | 2024-06-18 | |

| Enamine | EN300-261276-1.0g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 1.0g |

$914.0 | 2024-06-18 | |

| Enamine | EN300-261276-1g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 1g |

$914.0 | 2023-09-14 | ||

| Enamine | EN300-261276-10g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 10g |

$3929.0 | 2023-09-14 | ||

| Enamine | EN300-261276-5.0g |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

1540832-33-4 | 95% | 5.0g |

$2650.0 | 2024-06-18 |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid 関連文献

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

1540832-33-4 (3-(aminomethyl)-1-benzofuran-2-carboxylic acid) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1540832-33-4)3-(aminomethyl)-1-benzofuran-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):590.0